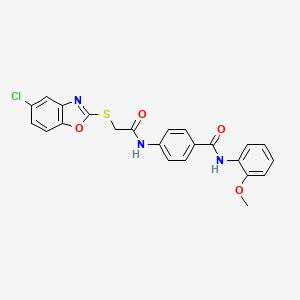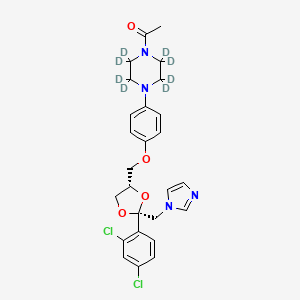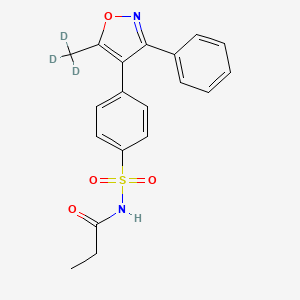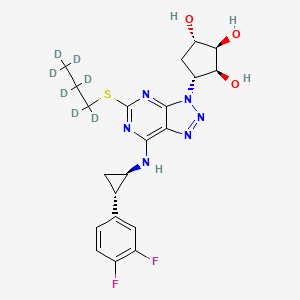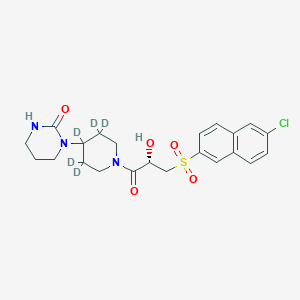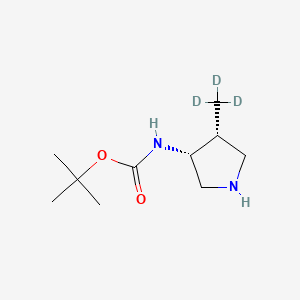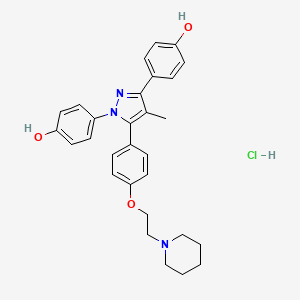
(S,R,S)-AHPC-O-PEG1-propargyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,R,S)-AHPC-O-PEG1-propargyl is a synthetic compound that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable tool in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S,R,S)-AHPC-O-PEG1-propargyl typically involves multiple steps, starting from commercially available precursors. The process includes the formation of the core structure, followed by the introduction of the propargyl group and the polyethylene glycol (PEG) linker. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (S,R,S)-AHPC-O-PEG1-propargyl can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, and electrophiles like alkyl halides, under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
(S,R,S)-AHPC-O-PEG1-propargyl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including drug delivery and targeting.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S,R,S)-AHPC-O-PEG1-propargyl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biological pathways. This can result in changes in cellular function, making it a valuable tool for studying and manipulating biological systems.
Comparaison Avec Des Composés Similaires
- (S,R,S)-AHPC-O-PEG2-propargyl
- (S,R,S)-AHPC-O-PEG3-propargyl
- (S,R,S)-AHPC-O-PEG4-propargyl
Comparison: Compared to its analogs, (S,R,S)-AHPC-O-PEG1-propargyl is unique due to its shorter PEG linker, which can influence its solubility, stability, and interaction with molecular targets. This makes it particularly useful in applications where a shorter linker is advantageous, such as in certain drug delivery systems or biochemical assays.
Propriétés
Formule moléculaire |
C29H38N4O6S |
|---|---|
Poids moléculaire |
570.7 g/mol |
Nom IUPAC |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-(2-prop-2-ynoxyethoxy)acetyl]amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H38N4O6S/c1-6-11-38-12-13-39-17-24(35)32-26(29(3,4)5)28(37)33-16-22(34)14-23(33)27(36)30-15-20-7-9-21(10-8-20)25-19(2)31-18-40-25/h1,7-10,18,22-23,26,34H,11-17H2,2-5H3,(H,30,36)(H,32,35)/t22-,23+,26-/m1/s1 |
Clé InChI |
GZSOURYSHDAJDX-MVERNJQCSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCC#C)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCC#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


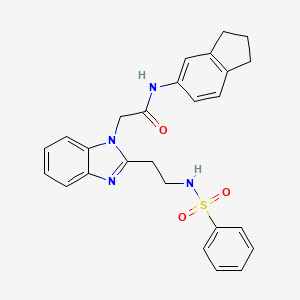
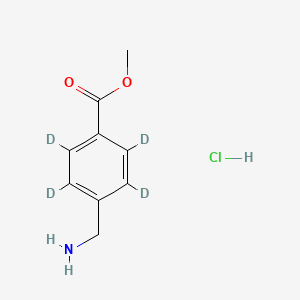
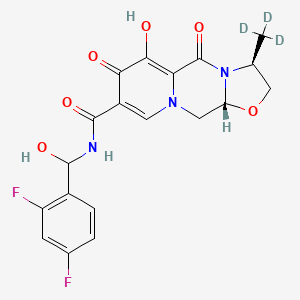
![2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid](/img/structure/B12413965.png)
